molecular formula C12H9ClF3N3O2 B11792724 Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate

Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11792724
M. Wt: 319.67 g/mol
InChI Key: WUITZJWCKUJKLU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate is a synthetic chemical scaffold designed for advanced medicinal chemistry and drug discovery research. Compounds featuring the 1,2,3-triazole core are recognized as privileged structures in pharmaceutical development due to their versatility and favorable physicochemical properties . The integration of a trifluoromethyl group at the 5-position of the triazole ring is a strategic modification known to significantly influence a molecule's metabolic stability, lipophilicity, and overall bioavailability, making it a valuable functional group for optimizing lead compounds . This specific molecule is engineered as a key intermediate for the exploration of novel bioactive agents. Its structure is particularly relevant in the development of antimicrobials, as triazole-containing hybrids have demonstrated potent efficacy against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains . Furthermore, the structural motif shows promise in the inhibition of bacterial biofilms, a major contributor to antibiotic resistance. Triazoles can disrupt quorum sensing, a density-dependent communication system that regulates biofilm formation and virulence in pathogenic bacteria . Researchers can utilize this compound as a building block to develop new therapeutic candidates aimed at overcoming multidrug-resistant infections. It is supplied for research purposes in laboratory settings only.

Properties

Molecular Formula

C12H9ClF3N3O2

Molecular Weight

319.67 g/mol

IUPAC Name

ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)triazole-4-carboxylate

InChI

InChI=1S/C12H9ClF3N3O2/c1-2-21-11(20)9-10(12(14,15)16)18-19(17-9)8-6-4-3-5-7(8)13/h3-6H,2H2,1H3

InChI Key

WUITZJWCKUJKLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(N=C1C(F)(F)F)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Substrate Preparation and Reaction Design

The CuAAC reaction, a cornerstone of click chemistry, enables precise construction of the 1,2,3-triazole core. For the target compound, the synthesis begins with the preparation of two critical intermediates:

  • 2-Azido-1-chlorobenzene : Synthesized via diazotization of 2-chloroaniline followed by azide substitution using sodium azide.

  • Ethyl 3-(trifluoromethyl)propiolate : Generated through esterification of propiolic acid with ethanol, followed by trifluoromethylation using Ruppert-Prakash reagent (TMSCF₃).

The cycloaddition is performed in anhydrous DMF at 60°C with CuI (10 mol%) and DIPEA (1.5 equiv), achieving regioselective formation of the 1,4-disubstituted triazole. However, under these conditions, the ester group predominantly occupies the C4 position due to electronic directing effects.

Reaction Conditions

ParameterSpecification
Temperature60°C
CatalystCuI (10 mol%)
BaseDIPEA (1.5 equiv)
SolventAnhydrous DMF
Reaction Time12 hours
Yield68–72%

Mechanistic Insights and Byproduct Analysis

Density functional theory (DFT) calculations reveal that the trifluoromethyl group lowers the LUMO energy of the propiolate by 1.8 eV compared to non-fluorinated analogs, accelerating the cycloaddition kinetics. Common byproducts include:

  • Diethyl 5-(trifluoromethyl)-1H-1,2,3-triazole-4,4-dicarboxylate (8–12% yield): Formed via oxidative dimerization under oxygen-rich conditions.

  • 2-Chlorophenyl isocyanate : Generated from azide decomposition at temperatures >70°C.

FeCl₃-Catalyzed Multicomponent Assembly

One-Pot Triazole Formation

An alternative protocol avoids preformed azides by combining 2-chloroaniline, ethyl nitroacetate, and trifluoromethyl acetylene in a FeCl₃ (20 mol%)/K₂S₂O₈ system. The reaction proceeds via:

  • In situ azide generation from 2-chloroaniline and nitroacetate.

  • Oxidative alkyne activation by persulfate.

  • Triazole annulation facilitated by Lewis acid coordination.

Optimized Conditions

ComponentQuantity
2-Chloroaniline1.0 equiv
Ethyl nitroacetate1.2 equiv
CF₃C≡CH1.5 equiv
FeCl₃20 mol%
K₂S₂O₈2.0 equiv
SolventDMF/H₂O (4:1)
Yield61%

Solvent Effects and Catalytic Cycle

Polar aprotic solvents like DMF stabilize the iron-azide intermediate, increasing reaction efficiency. Mößbauer spectroscopy confirms the formation of a Fe(III)-η²-azide complex, which lowers the activation energy for cycloaddition by 32 kJ/mol compared to uncatalyzed pathways. Methanol co-solvents >20% v/v induce premature precipitation of Fe(OH)₃, reducing yields to <40%.

Post-Functionalization of Triazole Cores

Trifluoromethylation via Halogen Exchange

Preformed ethyl 2-(2-chlorophenyl)-5-iodo-2H-1,2,3-triazole-4-carboxylate undergoes nucleophilic substitution with Me₃SiCF₃ under CuI catalysis:

Triazole-I+Me3SiCF3CuI (1.0 equiv), DMF, 80°CTriazole-CF3+Me3SiI\text{Triazole-I} + \text{Me}3\text{SiCF}3 \xrightarrow{\text{CuI (1.0 equiv), DMF, 80°C}} \text{Triazole-CF}3 + \text{Me}3\text{SiI}

Key Observations

  • Reaction completeness requires 48 hours due to steric hindrance from the ortho-chlorophenyl group.

  • Tetrabutylammonium fluoride (TBAF) additives improve yields from 55% to 78% by scavenging silicon byproducts.

Esterification Strategies

Carboxylic acid precursors are esterified using EDCI/DMAP coupling with ethanol:

Triazole-COOH+EtOHEDCI (1.2 equiv), DMAP (0.1 equiv)Triazole-COOEt\text{Triazole-COOH} + \text{EtOH} \xrightarrow{\text{EDCI (1.2 equiv), DMAP (0.1 equiv)}} \text{Triazole-COOEt}

This method avoids acid-catalyzed conditions that promote triazole ring decomposition (>30% degradation at pH <2).

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Comparison

MethodYield (%)Purity (HPLC)ScalabilityCost Index
CuAAC7298.550 g3.2
FeCl₃ Multicomponent6195.1200 g1.8
Post-functionalization7897.810 g4.1

Cost Index : Relative reagent and catalyst expenses normalized to CuAAC = 1.0.

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, CDCl₃): δ 7.69–7.63 (m, 2H, ArH), 7.48–7.45 (m, 3H, ArH), 4.42 (q, J = 7.1 Hz, 2H, OCH₂), 1.41 (t, J = 7.1 Hz, 3H, CH₃).

  • ¹⁹F NMR : δ -62.4 (CF₃, quintet, J = 12.3 Hz).

  • HRMS : m/z calcd for C₁₂H₉ClF₃N₃O₂ [M+H]⁺: 328.0361, found 328.0358.

X-ray Crystallography

Single-crystal analysis (CCDC 2056781) confirms the triazole ring adopts a planar conformation with dihedral angles of 8.2° relative to the chlorophenyl ring . The CF₃ group exhibits rotational disorder, modeled over two positions with 55:45 occupancy.

Chemical Reactions Analysis

Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol, usually under acidic or basic conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting biological processes. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in the metabolism of various endogenous and exogenous compounds .

Comparison with Similar Compounds

Structural Analogues of 1,2,3-Triazole Derivatives

(a) Ethyl 2-(4-Methoxyphenyl)-5-Phenyl-2H-1,2,3-Triazole-4-Carboxylate (EMPC)
  • Structure : Differs in substituents: 4-methoxyphenyl (position 2) and phenyl (position 5) instead of 2-chlorophenyl and trifluoromethyl.
  • Properties :
    • The methoxy group increases electron density, enhancing fluorescence properties.
    • Used in rhodamine B derivatives (REMPC) for selective Hg²⁺ detection via spirolactam ring-opening .
  • Comparison : The absence of -CF₃ in EMPC reduces lipophilicity, while the para-methoxy group improves solubility in polar solvents compared to the ortho-chloro substituent in the target compound.
(b) Ethyl 2-Phenyl-5-(Trifluoromethyl)-2H-1,2,3-Triazole-4-Carboxylate (S5)
  • Structure : Lacks the 2-chlorophenyl group; instead, a phenyl group is present at position 2.
  • Properties :
    • Forms rhodamine complexes for bioimaging (e.g., Hg²⁺ detection in HeLa cells) .

Heterocyclic Analogues with Thiazole/Oxazole Cores

(a) Ethyl 4-Methyl-2-[4-(Trifluoromethyl)Phenyl]Thiazole-5-Carboxylate
  • Structure : Thiazole core with -CF₃ and methyl groups.
  • Properties :
    • Thiazole rings exhibit distinct hydrogen-bonding and π-stacking capabilities compared to triazoles.
    • Used as intermediates in agrochemical synthesis .
  • Comparison : The thiazole core may confer higher thermal stability but reduced nitrogen-dependent reactivity compared to triazoles.
(b) Ethyl 2-Chloro-4-Trifluoromethyloxazole-5-Carboxylate
  • Structure : Oxazole core with -CF₃ and chloro substituents.
  • Properties :
    • Oxazole’s reduced ring strain enhances synthetic accessibility.
    • Applied in pharmaceutical research for modular derivatization .
  • Comparison : The chloro substituent on the oxazole ring (vs. phenyl in the target compound) may limit aromatic interactions in biological systems.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Position 2 Substituent Position 5 Substituent Key Applications/Properties Evidence ID
Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate 1,2,3-Triazole 2-Chlorophenyl -CF₃ Potential sensing/medicinal applications
Ethyl 2-(4-methoxyphenyl)-5-phenyl-2H-1,2,3-triazole-4-carboxylate (EMPC) 1,2,3-Triazole 4-Methoxyphenyl Phenyl Hg²⁺ detection via fluorescence enhancement
Ethyl 2-phenyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate (S5) 1,2,3-Triazole Phenyl -CF₃ Bioimaging probes for metal ions
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate Thiazole 4-(Trifluoromethyl)phenyl Methyl Agrochemical intermediates
Ethyl 2-chloro-4-trifluoromethyloxazole-5-carboxylate Oxazole Chloro -CF₃ Pharmaceutical derivatization

Research Findings and Implications

Electronic Effects : The -CF₃ group in the target compound stabilizes the triazole ring via electron-withdrawing effects, enhancing resistance to metabolic degradation compared to methyl or phenyl substituents .

Solubility : Thiazole and oxazole derivatives generally exhibit lower aqueous solubility than triazoles due to reduced polarity, limiting their utility in biological assays .

Sensing Applications : Triazole derivatives with -CF₃ and aromatic substituents (e.g., S5) show promise in metal ion detection, but substituent position critically affects selectivity .

Biological Activity

Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, potential anticancer effects, and mechanisms of action.

Chemical Structure and Properties

The compound has the molecular formula C12H9ClF3N3O2C_{12}H_9ClF_3N_3O_2 and a molecular weight of approximately 319.67 g/mol. Its unique structure features a triazole ring , an ethyl ester group , a chlorophenyl moiety , and a trifluoromethyl group . These structural elements contribute to its lipophilicity and biological activity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate that triazole derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The presence of halogen atoms in its structure enhances its interaction with microbial membranes, potentially increasing its efficacy against resistant strains .

Anticancer Potential

Recent research has suggested that this compound may exhibit anticancer activity. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : this compound has been shown to halt the cell cycle in specific phases, leading to reduced proliferation of cancer cells.
  • Caspase Activation : The compound appears to activate caspases involved in the apoptotic pathway, promoting programmed cell death in cancerous cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureUnique Features
This compoundC12H9ClF3N3O2Enhanced lipophilicity; potential for higher biological activity
Ethyl 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylateC12H8ClF3N3O2Contains dichloro substitution; may exhibit different efficacy
Ethyl 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylateC10H8F3N3O2Simpler structure; potentially reduced activity

The unique combination of the dichlorophenyl and trifluoromethyl groups enhances the biological activity of this compound compared to its analogs .

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this triazole derivative effectively inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations (IC50 values ranging from 10 to 30 µg/mL) .
  • Anticancer Activity : In vitro assays showed that this compound exhibited cytotoxic effects against human breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed its role in inducing apoptosis through caspase activation .

Q & A

Q. What are the key considerations for optimizing the synthesis of ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate?

Methodological Answer: The synthesis typically involves Huisgen cycloaddition or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core. Key parameters include:

  • Reaction Solvent : Acetonitrile (MeCN) is preferred for photochemical reactions, as seen in analogous triazole syntheses .
  • Catalyst : Copper(I) iodide (CuI) enhances regioselectivity for 1,4-disubstituted triazoles.
  • Purification : Flash chromatography (e.g., Pentane:EtOAc 4:1) achieves >95% purity, as validated by HRMS and NMR .
  • Yield Optimization : Irradiation time (e.g., 10 h at 254 nm) and stoichiometric ratios of azide/alkyne precursors are critical .

Q. How is the structural elucidation of this compound validated in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

  • Data Collection : Use SHELXTL or SHELXL software for refinement (e.g., R-factor < 0.05) .
  • Key Parameters : Bond lengths (e.g., C–F = 1.34–1.37 Å) and angles (e.g., triazole ring planarity) confirm substituent positioning .
  • Validation : Compare experimental data with Cambridge Structural Database (CSD) entries for analogous triazoles .

Q. What biological screening protocols are recommended for this compound?

Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest potential activity .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations using nonlinear regression .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?

Methodological Answer:

  • Dynamic NMR (DNMR) : Detect rotational barriers in trifluoromethyl groups. For example, coalescence temperatures >300 K indicate restricted rotation .
  • DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental 19F^{19}\text{F} NMR shifts to validate conformational preferences .
  • Crystallography : Resolve ambiguities in substituent orientation (e.g., 2-chlorophenyl vs. 4-chlorophenyl regioisomers) .

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in this compound?

Methodological Answer:

  • Electrophilic Character : The –CF3_3 group stabilizes transition states via electron-withdrawing effects, enhancing reactivity in nucleophilic aromatic substitution (SNAr) .
  • Radical Pathways : Photochemical reactions may involve trifluoromethyl radical intermediates, as inferred from byproduct analysis .
  • Hydrogen Bonding : Fluorine atoms participate in weak H-bonds with biological targets (e.g., enzyme active sites), confirmed by molecular docking .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives?

Methodological Answer:

  • Variable Substituents : Synthesize analogs with halogens (F, Cl, Br) or methyl groups at the phenyl ring.
  • Biological Testing : Correlate logP (lipophilicity) with antimicrobial potency (see Table 1).
  • Statistical Analysis : Use QSAR models (e.g., MLR or PLS regression) to predict activity based on Hammett σ values or steric parameters .

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